molecular formula C18H21N3O3S B1679670 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile CAS No. 936345-35-6

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile

Cat. No.: B1679670
CAS No.: 936345-35-6
M. Wt: 359.4 g/mol
InChI Key: QSFGZNVRVZHUGV-UHFFFAOYSA-N
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Description

PF-2413873, also known as PF-02413873, is a potent, selective, fully competitive, and orally active nonsteroidal progesterone receptor antagonist. It has a Ki value of 2.6 nM, indicating its high affinity for the progesterone receptor. This compound can block progesterone binding and progesterone receptor nuclear translocation, inhibiting endometrial growth in vivo .

Biochemical Analysis

Biochemical Properties

PF-02413873 has a Ki of 2.6 nM, indicating its strong binding affinity to the progesterone receptor . It can block progesterone binding and PR nuclear translocation . This interaction with the progesterone receptor is competitive, meaning it competes with progesterone for the same binding site on the receptor .

Cellular Effects

PF-02413873 has been shown to inhibit endometrial growth in vivo . This suggests that it has significant effects on cellular processes, particularly those related to cell proliferation. It influences cell function by blocking the action of progesterone, a hormone that plays a key role in the menstrual cycle and pregnancy .

Molecular Mechanism

The molecular mechanism of action of PF-02413873 involves blocking the binding of progesterone to its receptor and preventing the nuclear translocation of the progesterone receptor . This prevents the progesterone receptor from exerting its effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of PF-02413873 have been studied over time in laboratory settings. Clearance (CL) of PF-02413873 was found to be high in rat and low in dog, consistent with metabolic stability determined in liver microsomes and hepatocytes in these species .

Dosage Effects in Animal Models

In animal models, the effects of PF-02413873 have been observed to vary with different dosages . For example, in cynomolgus macaques, PF-02413873 induced a statistically significant reduction in endometrial thickness at doses of 2.5 and 10 mg/kg .

Metabolic Pathways

PF-02413873 is metabolized predominantly through cytochrome P450 (CYP)-catalyzed oxidative metabolism . This suggests that it is involved in metabolic pathways that include enzymes of the CYP family.

Transport and Distribution

Its oral bioavailability and effects on various tissues suggest that it is effectively distributed throughout the body .

Subcellular Localization

The subcellular localization of PF-02413873 is not explicitly known. Given its mechanism of action, it is likely that it interacts with progesterone receptors located in the cytoplasm of cells. Upon binding, it prevents the receptors from translocating to the nucleus .

Preparation Methods

The synthesis of PF-2413873 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a solid form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .

Chemical Reactions Analysis

PF-2413873 undergoes various chemical reactions, primarily involving its interaction with the progesterone receptor. The compound is known for its antagonist activity, which means it binds to the receptor without activating it, thereby blocking the action of progesterone. The major products formed from these reactions are the inhibited forms of the progesterone receptor, preventing the receptor’s usual biological effects .

Scientific Research Applications

PF-2413873 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the role of progesterone receptors in various biological processes and diseases. In medicine, PF-2413873 is investigated for its potential use in treating conditions like endometriosis, where it can reduce endometrial growth. The compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body .

Comparison with Similar Compounds

PF-2413873 is unique compared to other progesterone receptor antagonists due to its high selectivity and potency. Similar compounds include mifepristone (RU-486), which also acts as a progesterone receptor antagonist but has a different pharmacological profile. PF-2413873’s nonsteroidal nature and oral activity make it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFGZNVRVZHUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936345-35-6
Record name PF-02413873
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936345356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-02413873
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH83GLG04S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile
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4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile
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4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile
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4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile

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